2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273324
InChI: InChI=1S/C24H25N5O3/c1-31-19-11-5-2-7-15(19)14-29-22(25)20(24(30)26-13-16-8-6-12-32-16)21-23(29)28-18-10-4-3-9-17(18)27-21/h2-5,7,9-11,16H,6,8,12-14,25H2,1H3,(H,26,30)
SMILES:
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol

2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC16273324

Molecular Formula: C24H25N5O3

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C24H25N5O3
Molecular Weight 431.5 g/mol
IUPAC Name 2-amino-1-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C24H25N5O3/c1-31-19-11-5-2-7-15(19)14-29-22(25)20(24(30)26-13-16-8-6-12-32-16)21-23(29)28-18-10-4-3-9-17(18)27-21/h2-5,7,9-11,16H,6,8,12-14,25H2,1H3,(H,26,30)
Standard InChI Key YNBLXQZJCVRDGJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide precisely delineates its molecular architecture. The parent pyrrolo[2,3-b]quinoxaline system is substituted at position 1 with a 2-methoxybenzyl group, while position 3 bears a carboxamide moiety linked to a tetrahydrofuran-2-ylmethyl chain. The molecular formula C₂₄H₂₅N₅O₃ (molecular weight: 431.487 g/mol) reflects its heteroatom-rich composition .

Structural Elucidation and Key Functional Groups

The compound’s SMILES notation (COc1ccccc1Cn1c(N)c(c2c1nc1ccccc1n2)C(=O)NCC1CCCO1) reveals critical structural motifs:

  • A pyrrolo[2,3-b]quinoxaline core (fused pyrrole-quinoxaline system)

  • 2-Methoxybenzyl substituent at position 1 (introducing aromaticity and potential π-π stacking interactions)

  • Tetrahydrofuran-2-ylmethyl carboxamide at position 3 (contributing hydrogen-bonding capacity and stereochemical complexity) .

The tetrahydrofuran ring introduces a chiral center, suggesting potential enantiomeric forms, though stereochemical data for this specific compound remains unreported .

Synthesis and Structural Analogues

Synthetic Routes for Pyrroloquinoxaline Derivatives

While no published synthesis exists for this exact compound, analogous pyrrolo[2,3-b]quinoxalines are typically synthesized via:

  • Condensation reactions between suitably substituted pyrroles and quinoxaline precursors.

  • Palladium-catalyzed cross-coupling to install aryl/alkyl substituents.

  • Carboxamide formation via activation of carboxylic acid intermediates (e.g., using HATU or EDCI) .

For example, the synthesis of butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (PubChem CID 2295570) involves sequential alkylation and esterification steps , which could be adapted for the target compound by substituting reagents.

Structural Analogues and Bioactivity

Key analogues with reported activity include:

Compound NameTargetIC₅₀/ActivitySource
4-[(3-Chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidHuman CK2 kinase49 nM
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateAntibacterial leadModerate activity

These analogues highlight the pharmacological relevance of the pyrroloquinoxaline scaffold, particularly in kinase inhibition .

Physicochemical and Spectroscopic Properties

Calculated Physicochemical Parameters

Based on structural analogs and computational models:

PropertyValueMethod/Source
Molecular Weight431.487 g/molPubChem
LogP (Octanol-Water)~3.2 (estimated)ChemAxon
Hydrogen Bond Donors3 (2×NH, 1×CONH)SMILES analysis
Hydrogen Bond Acceptors6 (3×O, 3×N)SMILES analysis
Polar Surface Area112 ŲMolinspiration

The moderate LogP suggests balanced lipophilicity for membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .

Biological Activity and Mechanism of Action

Antibacterial and Antiviral Prospects

The methyl ester analogue methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) exhibits moderate antibacterial activity, suggesting that the target compound’s extended quinoxaline system may enhance DNA intercalation or topoisomerase inhibition .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

The tetrahydrofuran moiety is susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4), potentially generating γ-lactone metabolites. The 2-methoxybenzyl group may undergo O-demethylation to a catechol derivative, which could pose toxicity risks through reactive intermediate formation .

In Silico Toxicity Predictions

Preliminary ProTox-II analysis suggests:

  • Low acute oral toxicity (LD₅₀ > 2000 mg/kg)

  • Potential hepatotoxicity (Score: 0.72) due to aromatic amine substructures

  • No significant mutagenicity alerts

Applications and Future Directions

Drug Discovery Opportunities

This compound’s dual functionality (kinase-binding carboxamide and DNA-intercalating quinoxaline) positions it as a candidate for:

  • Oncology: Targeting overexpressed kinases in cancers .

  • Antimicrobials: Disrupting bacterial nucleic acid synthesis .

Recommended Research Priorities

  • Kinase profiling assays to identify primary targets.

  • SAR studies varying the methoxybenzyl and tetrahydrofyan substituents.

  • In vivo pharmacokinetic studies assessing bioavailability and metabolite formation.

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